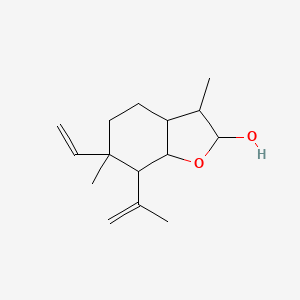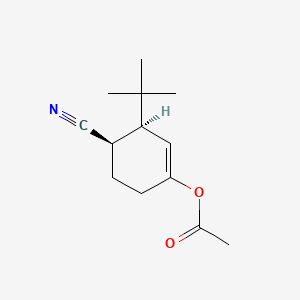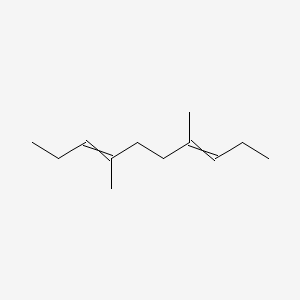
4,7-Dimethyldeca-3,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.
Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.
Vergleich Mit ähnlichen Verbindungen
4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.
Eigenschaften
CAS-Nummer |
66063-42-1 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
4,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
KAUWPMDVHADUBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C)CCC(=CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


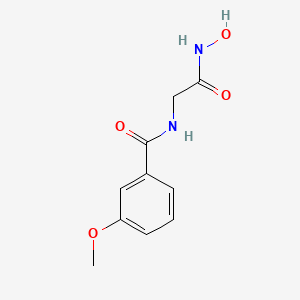

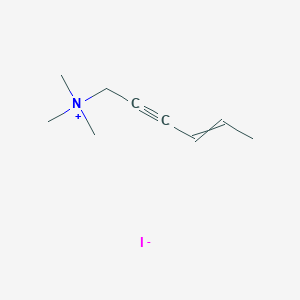
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
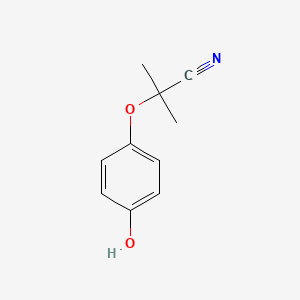
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
